[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate
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Overview
Description
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate typically involves the reaction of 2-(hydroxymethyl)pyridine with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: The major product is [2-(carboxymethyl)pyridin-3-yl] N,N-dimethylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylamine.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(hydroxymethyl)pyridin-3-yl] N,N-diethylcarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylthiocarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylurea
Uniqueness
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its carbamate group provides stability and resistance to hydrolysis, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
403729-90-8 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-11(2)9(13)14-8-4-3-5-10-7(8)6-12/h3-5,12H,6H2,1-2H3 |
InChI Key |
IEDDELXMBQXJGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CO |
Origin of Product |
United States |
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